2-Bromo-4-iodo-1-isopropoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

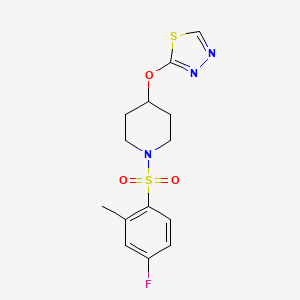

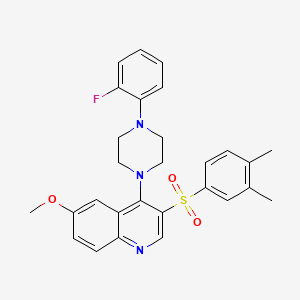

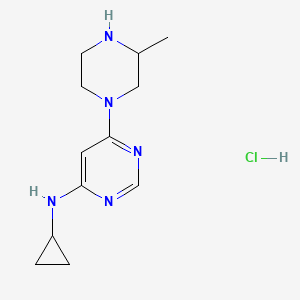

“2-Bromo-4-iodo-1-isopropoxybenzene” is a chemical compound with the molecular formula C9H10BrIO . It has a molecular weight of 340.99 . It is also known as "4-Bromo-2-iodo-1-isopropylbenzene" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromo, iodo, and isopropoxy substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds are known to participate in various types of reactions. For instance, aryl iodides are more reactive than aryl bromides in the Sonogashira coupling .Physical And Chemical Properties Analysis

“this compound” is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

2-Bromo-4-iodo-1-isopropoxybenzene is an intermediate compound that plays a significant role in various organic synthesis processes. Its structural features, such as the presence of halogen atoms (bromine and iodine) and an isopropoxy group, make it a versatile reagent in halogenation reactions, catalysis, and the synthesis of complex organic molecules.

One application involves the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts, where compounds like [hydroxy(tosyloxy)iodo]benzene serve as effective catalysts with NBS (N-bromosuccinimide), but not with NCS (N-chlorosuccinimide). Through competition experiments with NIS (N-iodosuccinimide), selectivities in substrates, halogen sources, and catalysts were determined, leading to the preparation of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, in high yields (Bovonsombat & Mcnelis, 1993).

Another research avenue explores the cleavage of epoxides into halohydrins using elemental iodine and bromine in the presence of catalysts like 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene. This process occurs regioselectively under neutral and mild conditions in various aprotic solvents, even when sensitive functional groups are present, yielding vicinal iodo alcohols and bromo alcohols in high yields (Niknam & Nasehi, 2002).

Functionalization and Polymerization

In the field of polymer science, alkoxybenzenes, including those with haloalkyl tethers like (3-bromopropoxy)benzene and (2-chloroethoxy)benzene, have been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. These reactions occur at low temperatures and involve alkylation exclusively in the para position, demonstrating the potential of such compounds for direct chain-end functionalization in polymer synthesis (Morgan, Martínez-Castro, & Storey, 2010).

Thermochemistry and Structural Analysis

Thermochemical studies on halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds, have been conducted to evaluate vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies provide insights into the thermochemical properties of such compounds, which are crucial for understanding their behavior in various chemical reactions and applications (Verevkin et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-4-iodobenzene”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Similar precautions are likely necessary for “2-Bromo-4-iodo-1-isopropoxybenzene”.

Propriétés

IUPAC Name |

2-bromo-4-iodo-1-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrIO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZZFXEAXGSTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2818738.png)

![Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2818739.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)